molecular formula C17H17N3O4 B4381294 5-[(2-methoxyphenoxy)methyl]-N-(1-methyl-1H-pyrazol-3-yl)-2-furamide

5-[(2-methoxyphenoxy)methyl]-N-(1-methyl-1H-pyrazol-3-yl)-2-furamide

Cat. No.: B4381294
M. Wt: 327.33 g/mol
InChI Key: IPXLAMCIRWSXOJ-UHFFFAOYSA-N
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Description

5-[(2-methoxyphenoxy)methyl]-N-(1-methyl-1H-pyrazol-3-yl)-2-furamide is a complex organic compound with a unique structure that combines a furan ring, a pyrazole ring, and a methoxyphenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(2-methoxyphenoxy)methyl]-N-(1-methyl-1H-pyrazol-3-yl)-2-furamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common synthetic route includes the following steps:

    Preparation of 2-methoxyphenol: This can be achieved through the methylation of phenol using dimethyl sulfate in the presence of a base such as sodium hydroxide.

    Formation of 2-methoxyphenoxyacetic acid: This involves the reaction of 2-methoxyphenol with chloroacetic acid in the presence of a base.

    Synthesis of 5-[(2-methoxyphenoxy)methyl]-2-furoic acid: This step involves the cyclization of 2-methoxyphenoxyacetic acid with furfural in the presence of an acid catalyst.

    Formation of the final compound: The final step involves the reaction of 5-[(2-methoxyphenoxy)methyl]-2-furoic acid with 1-methyl-1H-pyrazole-3-amine in the presence of a coupling agent such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

5-[(2-methoxyphenoxy)methyl]-N-(1-methyl-1H-pyrazol-3-yl)-2-furamide can undergo various types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include hydrogen gas (H2) with a palladium catalyst (Pd/C) and sodium borohydride (NaBH4).

    Substitution: Common reagents include sodium hydride (NaH) and alkyl halides.

Major Products

    Oxidation: Furanones and other oxidized derivatives.

    Reduction: Amines and other reduced derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-[(2-methoxyphenoxy)methyl]-N-(1-methyl-1H-pyrazol-3-yl)-2-furamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.

    Industry: Used in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 5-[(2-methoxyphenoxy)methyl]-N-(1-methyl-1H-pyrazol-3-yl)-2-furamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby reducing inflammatory responses.

Comparison with Similar Compounds

Similar Compounds

    2-methoxyphenoxyacetic acid: A precursor in the synthesis of the target compound.

    1-methyl-1H-pyrazole-3-amine: Another precursor used in the final coupling step.

    Furan derivatives: Compounds with similar furan ring structures.

Uniqueness

5-[(2-methoxyphenoxy)methyl]-N-(1-methyl-1H-pyrazol-3-yl)-2-furamide is unique due to its combination of functional groups and rings, which confer specific chemical and biological properties. Its structure allows for diverse chemical modifications, making it a versatile compound for various applications.

Properties

IUPAC Name

5-[(2-methoxyphenoxy)methyl]-N-(1-methylpyrazol-3-yl)furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O4/c1-20-10-9-16(19-20)18-17(21)15-8-7-12(24-15)11-23-14-6-4-3-5-13(14)22-2/h3-10H,11H2,1-2H3,(H,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPXLAMCIRWSXOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC(=N1)NC(=O)C2=CC=C(O2)COC3=CC=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5-[(2-methoxyphenoxy)methyl]-N-(1-methyl-1H-pyrazol-3-yl)-2-furamide
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5-[(2-methoxyphenoxy)methyl]-N-(1-methyl-1H-pyrazol-3-yl)-2-furamide
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5-[(2-methoxyphenoxy)methyl]-N-(1-methyl-1H-pyrazol-3-yl)-2-furamide
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5-[(2-methoxyphenoxy)methyl]-N-(1-methyl-1H-pyrazol-3-yl)-2-furamide

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